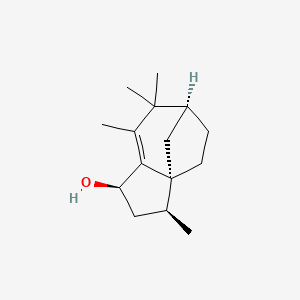

(5R)-albaflavenol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H24O |

|---|---|

Poids moléculaire |

220.35 g/mol |

Nom IUPAC |

(1R,2S,4R,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-ol |

InChI |

InChI=1S/C15H24O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11-12,16H,5-8H2,1-4H3/t9-,11-,12+,15+/m0/s1 |

Clé InChI |

ZRRTYQUKAJCICD-APAOZMKASA-N |

SMILES isomérique |

C[C@H]1C[C@H](C2=C(C([C@H]3CC[C@@]12C3)(C)C)C)O |

SMILES canonique |

CC1CC(C2=C(C(C3CCC12C3)(C)C)C)O |

Origine du produit |

United States |

Enzymatic Cascade Leading to 5r Albaflavenol

Farnesyl Diphosphate (B83284) (FPP) as the Universal Precursor in Isoprenoid Biosynthesis

At the heart of the biosynthesis of a vast and diverse group of natural products known as isoprenoids lies farnesyl diphosphate (FPP). researchgate.netcam.ac.ukgrantome.compnas.org This 15-carbon molecule serves as the fundamental building block for all sesquiterpenes, a major class of isoprenoids to which (5R)-albaflavenol belongs. researchgate.netcam.ac.uk The formation of FPP itself is the result of the sequential condensation of five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). pnas.orgoup.com These basic units are produced through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netoup.com The universal nature of FPP makes it a critical metabolic hub, channeling carbon flux towards the synthesis of thousands of different isoprenoid structures, each with unique biological functions. researchgate.netcam.ac.uk

Initial Cyclization Step: Formation of Epi-isozizaene

The first committed step in the biosynthesis of this compound is the remarkable transformation of the linear FPP molecule into a complex tricyclic hydrocarbon, (+)-epi-isozizaene. researchgate.netacs.orgresearchgate.net This intricate cyclization is catalyzed by a single enzyme, epi-isozizaene synthase (EIZS). nih.govnih.gov

The Role of Epi-isozizaene Synthase (EIZS) in FPP Cyclization

Epi-isozizaene synthase (EIZS), a class I terpene cyclase found in the bacterium Streptomyces coelicolor, is responsible for catalyzing the conversion of FPP to epi-isozizaene. nih.govnih.govfigshare.com This enzyme orchestrates a complex series of intramolecular carbon-carbon bond formations, transforming the acyclic precursor into a rigid tricyclic structure. rsc.org EIZS is a highly efficient and specific catalyst, producing epi-isozizaene as the major product. researchgate.net The enzyme's active site is a hydrophobic pocket lined with key amino acid residues that guide the folding of the flexible FPP substrate and stabilize the reactive intermediates formed during the cyclization cascade. nih.govfigshare.com

Detailed Mechanistic Insights into Carbocation Cascade Management by EIZS

The conversion of FPP to epi-isozizaene proceeds through a complex and fascinating carbocation cascade mechanism. The reaction is initiated by the ionization of the diphosphate group from FPP, generating an allylic carbocation. nih.govasm.org The enzyme's active site then masterfully controls a series of intramolecular cyclizations and rearrangements. This cascade involves the formation of several transient carbocationic intermediates. nih.govrsc.org The precise architecture of the EIZS active site, particularly the strategic positioning of aromatic amino acid residues, plays a crucial role in stabilizing these high-energy intermediates through cation-π interactions. osti.govacs.org This stabilization is critical for guiding the reaction pathway towards the formation of the specific tricyclic skeleton of epi-isozizaene and preventing the formation of alternative, undesired products. acs.org The entire process involves an 11-step sequence of events including pyrophosphate removal, conformational changes, cyclizations, hydride and methyl shifts, and a final deprotonation to yield the stable epi-isozizaene molecule. rsc.org

Stereochemical Determinants in Epi-isozizaene Formation

The formation of (+)-epi-isozizaene is a highly stereospecific process. researchgate.netacs.orgscilit.com Labeling studies have been instrumental in elucidating the precise stereochemical course of the cyclization. researchgate.netacs.org These experiments have confirmed that the cyclization proceeds through a series of well-defined stereochemical steps, including the initial isomerization of FPP to (3R)-nerolidyl diphosphate (NPP). acs.orgresearchgate.net The enzyme dictates the specific folding of the substrate and the trajectory of the subsequent intramolecular attacks, ensuring the formation of the correct stereoisomer of epi-isozizaene with high fidelity. researchgate.net The stereochemistry of the final product is a direct consequence of the enzyme's ability to control the three-dimensional arrangement of the substrate and the reactive intermediates throughout the catalytic cycle. acs.org

Oxidative Transformation to this compound and its Epimer

Following the formation of the tricyclic hydrocarbon scaffold, the pathway to this compound involves an oxidative modification. This crucial step is catalyzed by a cytochrome P450 monooxygenase.

Cytochrome P450 170A1 (CYP170A1) as the Key Monooxygenase

The enzyme responsible for the oxidation of epi-isozizaene is cytochrome P450 170A1 (CYP170A1). ebi.ac.ukresearchgate.net This monooxygenase catalyzes the hydroxylation of epi-isozizaene at the C5 position. nih.govamericanchemicalsuppliers.com Interestingly, CYP170A1 exhibits a lack of stereoselectivity in this reaction, leading to the formation of a nearly equal mixture of two epimers: this compound and (5S)-albaflavenol. ebi.ac.ukresearchgate.netnih.gov Both of these epimers can then be further oxidized by the same enzyme to produce the antibiotic albaflavenone (B1261070). ebi.ac.ukthieme-connect.comthieme-connect.com The bifunctional nature of CYP170A1, capable of catalyzing two sequential oxidation steps on two different epimeric substrates, highlights its catalytic versatility. ebi.ac.uknih.gov

Two-Step Allylic Oxidation Mechanism Catalyzed by CYP170A1

The enzyme CYP170A1, a member of the cytochrome P450 superfamily, performs two distinct oxidative steps at the C-5 allylic methylene (B1212753) position of the epi-isozizaene scaffold. rsc.org This bifunctional catalysis by a single P450 enzyme is a notable feature of this biosynthetic pathway. nih.govmdpi.com

Table 1: Enzymatic Oxidation Steps Catalyzed by CYP170A1

| Step | Substrate | Enzyme | Product(s) | Reaction Type |

|---|---|---|---|---|

| 1 | (+)-Epi-isozizaene | CYP170A1 | This compound & (5S)-Albaflavenol | Allylic Hydroxylation |

| 2 | This compound | CYP170A1 | Albaflavenone | Alcohol Oxidation |

Examination of Stereochemical Outcomes: Formation of (5R)- and (5S)-Albaflavenol Epimers

A distinctive characteristic of the first oxidation step catalyzed by CYP170A1 is its lack of stereospecificity. nih.gov While most cytochrome P450 enzymes are known to catalyze highly regio- and stereospecific reactions, CYP170A1 oxidizes epi-isozizaene to produce a mixture of both the (5R)- and (5S)-albaflavenol epimers. nih.govuniprot.org Studies have shown that it forms roughly equal amounts of the two epimers. nih.govuab.edu

This non-stereospecific outcome is considered unusual for a P450 monooxygenase. uniprot.org Structural studies of CYP170A1 complexed with its substrate, epi-isozizaene, have provided a potential explanation for this phenomenon. nih.gov The crystal structure suggests that the epi-isozizaene molecule can bind within the enzyme's active site in two different orientations relative to the heme iron. nih.govuab.edu This dual binding mode would allow for the abstraction of a hydrogen atom from either face of the C-5 methylene carbon, leading to the formation of both possible stereoisomers of the alcohol. nih.gov

Investigating Potential Gem-Diol and Double Hydrogen Abstraction Mechanisms

The precise mechanism for the second oxidation step—the conversion of the albaflavenol (B1261441) intermediates to albaflavenone—has been a subject of investigation. nih.gov Two primary mechanisms have been proposed for this alcohol-to-ketone conversion by CYP170A1. nih.gov

The first potential pathway involves the formation of an unstable gem-diol intermediate. nih.gov In this scenario, the enzyme would hydroxylate the already hydroxylated C-5 carbon of albaflavenol. This would require the release of the albaflavenol intermediate from the active site and its subsequent rebinding in a suitable orientation for the second hydroxylation. nih.gov The resulting gem-diol is inherently unstable and would spontaneously dehydrate to form the final ketone product, albaflavenone. researchgate.net

The second proposed mechanism is a net double-hydrogen abstraction. nih.govnih.gov This pathway would not require the release and rebinding of the intermediate. Instead, relatively small movements of the initially formed albaflavenol within the active site would position the C-5 carbinol hydrogen for direct abstraction by the activated heme-oxygen species, leading directly to the formation of the ketone. nih.gov At present, experimental evidence has not definitively distinguished between these two potential mechanisms, and it is possible that the enzyme could utilize a combination of both. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (5S)-Albaflavenol |

| Albaflavenone |

| (+)-Epi-isozizaene |

Molecular and Structural Biology of 5r Albaflavenol Biosynthetic Enzymes

Structural Analysis of Epi-isozizaene Synthase

Epi-isozizaene synthase (EIZS) is a Class I terpene cyclase that orchestrates a complex cyclization cascade, converting the flexible acyclic precursor FPP into the specific tricyclic product, epi-isozizaene. nih.govnih.gov The enzyme's structure is fundamental to understanding its catalytic fidelity and promiscuity.

The active site of EIZS is a well-defined hydrophobic pocket that serves as a template, binding and guiding the flexible FPP substrate and its subsequent carbocation intermediates through the necessary conformations for the multistep reaction. nih.govacs.orgosti.gov The three-dimensional contour of this cavity is crucial for ensuring that FPP binds in a catalytically productive conformation, initiating the cyclization cascade. nih.gov The active site is predominantly lined with aromatic residues, which play a critical role in shaping the pocket and stabilizing the reactive intermediates. nih.govmq.edu.au

The template function of the active site has been extensively explored through mutagenesis studies. Altering the hydrophobic residues that define the active site's shape can remold the template, leading to an expansion of product chemodiversity. acs.orgrcsb.org Even more radical substitutions of hydrophobic residues with polar ones (e.g., Y69, F95, F96, and W203) can yield functional enzymes that produce novel sesquiterpenes. nih.govacs.orgosti.gov For instance, certain mutants can generate acyclic and cyclic hydroxylated products, which suggests that introducing polarity into the hydrophobic pocket allows water to bind and quench carbocation intermediates. acs.orgosti.gov This demonstrates that the active site is not a rigid structure but a dynamic template that dictates the outcome of the cyclization reaction.

X-ray crystallography has provided high-resolution views of EIZS, illuminating the structural basis for its catalytic mechanism. The structure of wild-type EIZS has been determined at 1.60 Å resolution in a closed conformation, complexed with three Mg²⁺ ions, inorganic pyrophosphate (PPi), and the benzyltriethylammonium cation (BTAC), a mimic of a carbocation intermediate. nih.gov Additionally, the structure of a D99N mutant was solved in an open, ligand-free state, revealing the conformational changes required for substrate binding and active site closure. nih.govupenn.edu

These crystallographic studies highlight the critical role of specific aromatic residues in catalysis. The aromatic rings of F95, F96, and F198 are positioned to stabilize the positively charged carbocation intermediates through cation-π interactions. nih.gov Mutagenesis of these residues can alter the stabilization of these intermediates, leading to different product arrays. nih.gov For example, the crystal structure of the F198A EIZS mutant showed an alternative binding orientation for the BTAC ligand, suggesting that such changes in intermediate binding could redirect the cyclization pathway to form alternative products. nih.govupenn.edu Similarly, structures of F96 mutants, which convert EIZS into a high-fidelity sesquisabinene synthase, reveal that structural changes in the aromatic cluster around this position redirect the cyclization pathway away from the formation of epi-isozizaene. nih.govmq.edu.au These structures provide a detailed atomic-level understanding of how the enzyme's active site contour stabilizes reactive intermediates to ensure the fidelity of the complex cyclization reaction. osti.gov

Characterization of the Hydrophobic Active Site Pocket and Template Function

Bifunctional Catalysis and Structural Features of Cytochrome P450 170A1

Cytochrome P450 170A1 (CYP170A1) from S. coelicolor is the enzyme responsible for the final two steps in albaflavenone (B1261070) biosynthesis. biomolther.org It first hydroxylates epi-isozizaene to produce an epimeric mixture of (5R)- and (5S)-albaflavenol, and then oxidizes both alcohol epimers to the final ketone product, albaflavenone. nih.govuniprot.orgnih.gov Structural analysis of CYP170A1 revealed it to be a rare and remarkable bifunctional enzyme. biomolther.orgnih.gov

A surprising discovery from the structural and functional analysis of CYP170A1 was the presence of a second, completely distinct catalytic activity. nih.govrcsb.org In addition to its monooxygenase function, CYP170A1 can also catalyze the synthesis of farnesene (B8742651) isomers from farnesyl diphosphate (B83284) (FPP). biomolther.orgnih.gov This makes it the first known bifunctional P450 enzyme to possess a "moonlighting" active site. nih.govrcsb.orgnih.gov This second active site is located on the surface of the protein, approximately 20 Å away from the heme-containing monooxygenase active site. nih.govnih.gov It resides within the α-helical domain that is a common feature of all P450 structures. nih.govnih.gov

The dual catalytic functions of CYP170A1 are governed by two structurally distinct active sites. The monooxygenase activity occurs in the traditional P450 active site, a conserved hydrophobic pocket situated around the heme cofactor. nih.gov The reaction carbon of the substrate epi-isozizaene is positioned within catalytic distance (approximately 4.8 Å) of the heme iron. nih.gov

The moonlighting terpene synthase activity is housed within a novel α-helical barrel domain. nih.govnih.gov This barrel is unusual because it is composed of only four helices (C, H, I, and L), whereas other known terpene synthases have a six-helix barrel. nih.govrcsb.org Crucially, this secondary active site contains signature sequences for binding divalent cations like Mg²⁺, which are essential for terpene synthase activity. nih.govnih.gov These include an aspartate-rich DDNGD motif located on the HI loop at the entrance to the active site. nih.govresearchgate.net Mutagenesis experiments have confirmed that this four-helix barrel and its associated cation-binding motifs are essential for the terpene synthase activity but are not required for the monooxygenase activity. nih.govrcsb.org This clear structural and functional separation of the two active sites within a single polypeptide chain is a remarkable example of enzymatic moonlighting. nih.govnih.gov

Site-Directed Mutagenesis Studies on Catalytically Important Residues and Divalent Cation Binding Motifs

Site-directed mutagenesis has been a critical tool in elucidating the function of catalytically important residues within the enzymes responsible for (5R)-albaflavenol biosynthesis. These studies have largely focused on two key enzymes: epi-isozizaene synthase (EIZS), which produces the sesquiterpene scaffold, and the cytochrome P450 monooxygenase CYP170A1, which catalyzes the subsequent oxidation steps.

In terpene synthases like EIZS, two highly conserved, aspartate-rich motifs are crucial for binding the diphosphate group of the substrate, farnesyl diphosphate (FPP), via a trinuclear magnesium cluster. nih.gov These motifs are the DDXXD/E motif and the NSE/DTE triad (B1167595) (NDXXSXX(K/R)E). nih.govresearchgate.net Mutagenesis of these key residues in EIZS from Streptomyces coelicolor has provided significant insights. Altering these residues can lead to changes in the catalytic properties of the enzyme, sometimes resulting in the production of aberrant sesquiterpene products due to the derailment of the complex cationic cyclization cascade. researchgate.net For instance, mutating a key aromatic residue, F96, to more polar alternatives like serine, methionine, or glutamine, dramatically reprogrammed the enzyme, converting it into a high-fidelity sesquisabinene synthase. researchgate.net

The subsequent oxidation of (+)-epi-isozizaene to an epimeric mixture of this compound and (5S)-albaflavenol is catalyzed by CYP170A1. nih.govuniprot.org This bifunctional enzyme surprisingly contains a second, distinct active site that acts as a terpene synthase, capable of converting FPP to farnesene isomers. ebi.ac.ukresearchgate.net This terpene synthase activity is also dependent on divalent cations. The crystal structure of CYP170A1 revealed a Mg²⁺-binding site within this moonlighting active site, located at the end of the I-helix and an adjacent loop. ebi.ac.ukresearchgate.net Site-directed mutagenesis studies on orthologous enzymes have highlighted the importance of these binding motifs. For example, the CYP170B1 orthologue from Streptomyces albus lacks the ability to produce farnesene. researchgate.net Molecular modeling suggests this is due to the absence of key residues required for Mg²⁺ binding, specifically Asp242, Asp243, Glu250, Asp253, Asp254, and Asp257, which are present in the S. coelicolor CYP170A1. researchgate.net

The following table summarizes key residues and motifs that have been subjects of mutagenesis studies or identified as critical for catalysis and cation binding in the this compound biosynthetic pathway.

| Enzyme | Residue/Motif | Function | Organism | Findings from Mutagenesis/Structural Analysis |

| epi-Isozizaene Synthase (EIZS) | F96 | Active Site Contouring | Streptomyces coelicolor | Mutation to F96S, F96M, or F96Q converts the enzyme into a sesquisabinene synthase with high fidelity (78-97%). researchgate.net |

| epi-Isozizaene Synthase (EIZS) | DDXXD/E & NSE/DTE Motifs | Divalent Cation (Mg²⁺) Binding, Substrate Ionization | Streptomyces coelicolor | These conserved motifs are essential for binding the diphosphate moiety of FPP and initiating the cyclization cascade. researchgate.netresearchgate.net |

| CYP170A1 | Asp242, Asp243, Thr246, Glu250, Asp253, Asp254, Asp257 | Divalent Cation (Mg²⁺) Binding (in moonlighting terpene synthase site) | Streptomyces coelicolor | These residues form the Mg²⁺-binding site essential for the enzyme's farnesene synthase activity. researchgate.net |

| CYP170B1 | (Substitutions in Mg²⁺-binding site) | Divalent Cation (Mg²⁺) Binding | Streptomyces albus | Lacks key residues for Mg²⁺ binding found in CYP170A1, resulting in the inability to catalyze farnesene synthesis. researchgate.net |

Electron Transfer Systems Supporting P450-Mediated Oxidation in this compound Biosynthesis

The conversion of the (+)-epi-isozizaene skeleton into this compound is an oxidative process catalyzed by the cytochrome P450 enzyme, CYP170A1. nih.govuniprot.org Like most P450s, CYP170A1 requires a supply of electrons to activate molecular oxygen for the monooxygenase reaction. nih.govnih.gov These electrons are typically derived from NAD(P)H and shuttled to the P450 heme center via accessory redox partner proteins. nih.govnih.govmdpi.com

CYP170A1 from Streptomyces species belongs to the Class I P450 system, which is characteristic of bacteria and mitochondria. nih.govuniroma1.it This class typically employs a three-component electron transfer chain:

An NAD(P)H-dependent FAD-containing reductase.

An iron-sulfur [2Fe-2S] cluster protein known as a ferredoxin.

The P450 enzyme itself. nih.gov

In this system, the reductase accepts electrons from NAD(P)H and transfers them to the ferredoxin. The reduced ferredoxin then binds to the P450 enzyme and donates the electron to the heme iron, facilitating the catalytic cycle. nih.govucl.ac.uk

A significant challenge in studying Streptomyces P450s is identifying their specific, native redox partners. nih.gov The genome of S. coelicolor, for instance, encodes 18 P450s, 6 ferredoxins, and 4 ferredoxin reductases. nih.gov The precise ferredoxin and ferredoxin reductase pair that endogenously supports CYP170A1 in the biosynthesis of this compound has not yet been identified. nih.gov

However, Streptomyces P450s exhibit considerable flexibility and can accept electrons from heterologous redox partners. nih.gov In vitro characterization of CYP170A1 has successfully utilized redox systems from other bacteria. The enzyme's activity, converting epi-isozizaene to albaflavenone via the this compound intermediate, has been reconstituted using the flavodoxin reductase and flavodoxin from Escherichia coli. nih.govnih.gov Other studies have shown that streptomycete P450s can also function with redox partners from different genera, such as the putidaredoxin and putidaredoxin reductase from the well-characterized P450cam system of Pseudomonas putida, or even with eukaryotic partners like spinach ferredoxin and ferredoxin reductase. nih.gov While the use of these surrogate systems allows for functional characterization, the turnover rate observed in vitro (approximately 0.32 min⁻¹ for the conversion of epi-isozizaene to albaflavenone using the flavodoxin system) may be lower than the rate achieved with the native, co-evolved electron transfer chain. nih.gov

Genetics and Regulation of 5r Albaflavenol Biosynthetic Pathway

Identification and Organization of the Biosynthetic Gene Cluster (sco5222-sco5223 Operon)

The biosynthesis of (5R)-albaflavenol in the model soil bacterium Streptomyces coelicolor A3(2) is encoded by a remarkably concise biosynthetic gene cluster (BGC). This cluster consists of a two-gene operon, comprising sco5222 and sco5223. nih.govsecondarymetabolites.org These genes are located adjacent to each other on the chromosome and are transcriptionally coupled, with the 5'-end of sco5223 having a four-nucleotide overlap (ATGA) with the 3'-end of sco5222. nih.gov

The first gene, sco5222, encodes the enzyme epi-isozizaene synthase. nih.govnih.gov This sesquiterpene synthase catalyzes the initial and committing step in the pathway: the cyclization of the primary metabolite farnesyl diphosphate (B83284) (FPP) into the tricyclic sesquiterpene hydrocarbon, (+)-epi-isozizaene. nih.govresearchgate.net

The second gene, sco5223, encodes a cytochrome P450 monooxygenase, designated CYP170A1. nih.govebi.ac.uk This enzyme is responsible for the subsequent oxidative tailoring of the epi-isozizaene scaffold. CYP170A1 catalyzes two sequential allylic oxidations. The first oxidation converts epi-isozizaene into an epimeric mixture of this compound and (5S)-albaflavenol. nih.govebi.ac.uk Subsequently, the same enzyme, CYP170A1, oxidizes both albaflavenol (B1261441) epimers to the final product, the α,β-unsaturated ketone antibiotic albaflavenone (B1261070). nih.gov Gene disruption studies have confirmed the function of this operon; disrupting the sco5223 (CYP170A1) gene abolished the production of both albaflavenone and the albaflavenol intermediates, while the precursor epi-isozizaene continued to accumulate. nih.govebi.ac.uk

| Gene | Encoded Protein | Function in this compound Pathway |

| sco5222 | Epi-isozizaene synthase | Catalyzes the cyclization of farnesyl diphosphate (FPP) to form epi-isozizaene. nih.govnih.gov |

| sco5223 | Cytochrome P450 (CYP170A1) | Catalyzes the oxidation of epi-isozizaene to (5R)- and (5S)-albaflavenol. nih.gov |

Transcriptional Regulation of Gene Expression

Regulatory Influence of the cAMP-Receptor Protein (Crp) System

The expression of the albaflavenol biosynthetic genes is influenced by the cyclic AMP (cAMP)-receptor protein (Crp) system, a key global regulatory network in Streptomyces. frontiersin.orgfrontiersin.org In S. coelicolor, the cAMP-Crp complex acts as a key regulator for germination, primary and secondary metabolism, and morphological development. frontiersin.orgfrontiersin.org Research indicates that the Crp system can suppress the expression of the sco5222-sco5223 genes. frontiersin.orgfrontiersin.org This places this compound biosynthesis under the control of catabolite repression, a common regulatory theme where the synthesis of secondary metabolites is inhibited in the presence of readily utilized carbon sources. elifesciences.orgnih.gov The Crp system's influence extends beyond this specific pathway, affecting the production of other secondary metabolites in S. coelicolor, including actinorhodin, prodigiosin, and coelimycin. frontiersin.org

Developmental Regulation of Biosynthetic Gene Expression

The production of secondary metabolites in Streptomyces is intricately linked to their complex life cycle, which involves the germination of spores into a vegetative mycelium, followed by the formation of aerial hyphae and spores. frontiersin.org The expression of biosynthetic gene clusters is often developmentally regulated, with most secondary metabolites being produced during the transition from vegetative growth to the formation of aerial hyphae and sporulation, a stage typically triggered by nutrient limitation. frontiersin.orgmdpi.comnih.gov The biosynthesis of this compound and its subsequent conversion to albaflavenone occurs during the stationary phase of growth. researchgate.net However, studies have also detected the production of albaflavenone during the early stages of spore germination, suggesting that its synthesis may play a role in coordinating development or in microbial competition from the very beginning of the life cycle. frontiersin.orgresearchgate.net This developmental control ensures that the resources for producing these specialized compounds are allocated when they are most likely to provide a competitive advantage. frontiersin.orgmdpi.com

Comparative Genomics and Evolutionary Conservation of the Albaflavenol Pathway

Genomic analysis across the Streptomyces genus reveals a wide but specific distribution of the genetic machinery for albaflavenol biosynthesis, offering insights into its evolutionary history and ecological importance.

Distribution of this compound Biosynthetic Genes Across Streptomyces Species

The core enzymes for the pathway, epi-isozizaene synthase and its partnering cytochrome P450, are not unique to S. coelicolor. Homologs of the sco5222-sco5223 gene cluster are found in numerous other Streptomyces species. For instance, Streptomyces avermitilis possesses a homologous two-gene cluster, sav3032 and sav3031, which are also translationally coupled. nih.govnih.gov The sav3032 gene product shares 82% identity with the S. coelicolor epi-isozizaene synthase, and sav3031 encodes the analogous cytochrome P450, CYP170A2. nih.gov Despite the presence of these genes, S. avermitilis does not produce albaflavenone or its precursors under standard laboratory conditions, indicating that the cluster is "silent" and requires specific activation signals. nih.govebi.ac.uk Genome mining studies have shown that genes for epi-isozizaene synthase are present in the genomes of over 100 sequenced Streptomyces species, highlighting the widespread potential for this sesquiterpenoid chemistry within the genus. researchgate.netnih.gov

| Species | Epi-isozizaene Synthase Gene | Cytochrome P450 Gene | Conservation Status |

| Streptomyces coelicolor A3(2) | sco5222 | sco5223 (CYP170A1) | Active cluster, product is synthesized. nih.gov |

| Streptomyces avermitilis | sav3032 | sav3031 (CYP170A2) | Silent cluster, homologs present but no product detected under standard conditions. nih.gov |

| Streptomyces albidoflavus | Homolog present | Homolog present | Albaflavenone originally isolated from this species. nih.gov |

| >100 Streptomyces species | Homologs present | Not always specified | Widespread potential for epi-isozizaene synthesis. researchgate.netnih.gov |

Phylogenomic Analysis of Terpene Synthases and Cytochrome P450s in Streptomycetes

Phylogenomic studies provide a broader evolutionary context for the this compound pathway. An analysis of 93 fully sequenced Streptomyces genomes separated the species into three main phylogenetic groups. researchgate.net The distribution of ten major types of terpene synthases was mapped onto this whole-genome phylogeny. researchgate.netnih.gov Interestingly, the epi-isozizaene synthases (the enzyme responsible for the first step toward this compound) were found to be almost exclusively confined to the members of just one of these three major clades. researchgate.netnih.gov This restricted distribution suggests a specific ecological function for epi-isozizaene or its oxidized derivatives, like this compound, that provided an adaptive advantage for this particular lineage of Streptomyces. researchgate.net The cytochrome P450s involved in terpenoid biosynthesis, such as CYP170A1, are part of a large and diverse enzyme superfamily known for its crucial role in the oxidative functionalization of natural products. rsc.org The co-evolution of these P450s with their partnered terpene synthases is a key driver in generating the chemical diversity of terpenoids found in bacteria. rsc.org

Evidence and Implications of Horizontal Gene Transfer in Pathway Evolution

The evolution of the this compound biosynthetic pathway in Streptomyces provides a compelling case study for the role of horizontal gene transfer (HGT) in the dissemination and diversification of secondary metabolite production. HGT, the movement of genetic material between different organisms, is a significant driver of evolution in bacteria, allowing for the rapid acquisition of new traits and metabolic capabilities. nih.gov In Streptomyces, conjugation is considered a primary mechanism for HGT, facilitating the transfer of plasmids and integrative and conjugative elements (ICEs), including Actinomycete ICEs (AICEs). nih.gov

The biosynthetic gene cluster for albaflavenone, the oxidized product of this compound, is remarkably simple, often consisting of just two key genes. frontiersin.org This compact genetic architecture makes it particularly amenable to transfer between species. The two-gene operon includes a sesquiterpene synthase and a cytochrome P450 (CYP) monooxygenase. researchgate.netnih.gov The sesquiterpene synthase catalyzes the initial cyclization of farnesyl diphosphate (FPP) to epi-isozizaene. nih.govresearchgate.net Subsequently, the CYP enzyme, specifically CYP170A1 in Streptomyces coelicolor A3(2), performs a two-step oxidation of epi-isozizaene to first form an epimeric mixture of (5S)-albaflavenol and this compound, and then oxidizes these intermediates to albaflavenone. nih.govnih.govresearchgate.net

Evidence for the horizontal transfer of this pathway is supported by several lines of research. The presence of the albaflavenone biosynthetic pathway has been confirmed in various Streptomyces species, including S. coelicolor, S. albidoflavus, and several others. researchgate.netnih.gov Furthermore, a silent orthologous gene cluster has been identified in Streptomyces avermitilis. nih.gov This cluster, consisting of sav3032 (epi-isozizaene synthase) and sav3031 (CYP170A2), is not typically expressed under standard laboratory conditions. However, when the synthase gene was expressed in a mutant strain of S. avermitilis, the production of epi-isozizaene was observed. Co-expression with the P450 gene led to the production of albaflavenols and albaflavenone. nih.gov This suggests that the genetic potential for the pathway exists but may be dormant, a common feature of horizontally acquired genes that have not yet been fully integrated into the host's regulatory networks.

The high degree of similarity in the gene organization and sequence across different Streptomyces species is also indicative of recent horizontal transfer. The translational coupling of the synthase and P450 genes, where the stop codon of the first gene overlaps with the start codon of the second, is a conserved feature that further points to the co-transfer of these genes as a functional unit. nih.govnih.gov

The implications of HGT for the evolution of the this compound pathway are significant. It allows for the rapid dissemination of the pathway among soil-dwelling actinomycetes, potentially conferring a competitive advantage to the recipient organisms. Albaflavenone is known to have antibiotic properties, and its production could help bacteria compete for resources in their natural environment. nih.gov The acquisition of such a pathway through HGT can be a more efficient evolutionary strategy than the de novo evolution of a new metabolic route.

Moreover, once transferred to a new host, the pathway can be subject to different evolutionary pressures and regulatory controls, potentially leading to neofunctionalization or subfunctionalization of the encoded enzymes. For instance, while CYP170A1 in S. coelicolor is bifunctional, also capable of producing farnesene (B8742651) isomers, this bifunctionality is not conserved in all CYP170 orthologs, such as CYP170B1 from Streptomyces albus. researchgate.net This diversification can lead to the production of novel compounds, expanding the chemical repertoire of the host organism. The transfer of biosynthetic gene clusters is a key mechanism for generating metabolic diversity in plants and is likely to play a similar role in bacteria. nih.gov

Metabolic Engineering and Heterologous Production of 5r Albaflavenol

Engineering Strategies for Enhanced Production of (5R)-Albaflavenol

A variety of metabolic engineering strategies have been employed to increase the production of this compound and other valuable terpenes. nih.govresearchgate.net These approaches often involve the overexpression of genes in the native or heterologous host to boost the flux towards the desired product. nih.gov For instance, in the context of flavonoid biosynthesis, overexpressing a key transcription factor like AtMYB12 in hairy roots of Glycyrrhiza inflata has been shown to significantly increase the production of total flavonoids. nih.gov This strategy works by upregulating the expression of genes involved in the phenylpropanoid/flavonoid pathway, such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and flavanone (B1672756) 3'-hydroxylase (F3'H). nih.gov

Furthermore, engineering efforts often focus on optimizing the supply of essential precursors. nih.gov In the case of this compound, which is derived from the precursor farnesyl pyrophosphate (FPP), strategies to increase the intracellular pool of FPP are critical. researchgate.netnih.gov This can be achieved by engineering the upstream mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. researchgate.net Additionally, combining various metabolic engineering approaches, fermentation strategies, and genome editing can lead to substantial increases in product titers. nih.gov For example, a multi-pronged approach in Streptomyces albidoflavus for naringenin (B18129) production resulted in a 375-fold increase in yield. nih.gov Such comprehensive strategies, which may include removing competing biosynthetic gene clusters and duplicating the target biosynthetic pathway, hold promise for enhancing this compound production. nih.gov

Heterologous Expression of Epi-isozizaene Synthase for Precursor Accumulation

The biosynthesis of this compound begins with the cyclization of farnesyl pyrophosphate (FPP) to (+)-epi-isozizaene, a reaction catalyzed by epi-isozizaene synthase (EIZS). nih.gov Heterologous expression of EIZS is a key strategy for accumulating this direct precursor. EIZS, originating from organisms like Streptomyces coelicolor, converts FPP, a central intermediate in isoprenoid metabolism, into the tricyclic sesquiterpene hydrocarbon epi-isozizaene. researchgate.netnih.gov

The efficiency of this conversion is heavily dependent on the available intracellular pool of FPP. researchgate.net To enhance FPP supply, microbial hosts like Escherichia coli and Saccharomyces cerevisiae are often engineered to overexpress the mevalonate (MVA) pathway. researchgate.net This heterologous pathway converts acetyl-CoA into FPP, supplementing the FPP produced by the native MEP pathway in E. coli. researchgate.net The heterologous expression of terpene synthases, including EIZS, has been successfully demonstrated in various hosts, leading to the accumulation of the corresponding terpene products. pnas.org For instance, expressing EIZS from Streptomyces coelicolor in a suitable host can lead to the production of epi-isozizaene. nih.govaau.dk

Reconstitution of the Complete this compound Biosynthetic Pathway in Model Systems

The complete biosynthesis of this compound requires two key enzymes: epi-isozizaene synthase (EIZS) and a cytochrome P450 monooxygenase. nih.gov EIZS first converts FPP to epi-isozizaene. nih.gov Subsequently, a P450 enzyme, such as CYP170A1 from S. coelicolor, catalyzes the oxidation of epi-isozizaene to an epimeric mixture of albaflavenols, including this compound, and then to albaflavenone (B1261070). nih.gov

The reconstitution of this two-step pathway in model organisms like E. coli and Saccharomyces cerevisiae has been a primary goal for producing this compound. This involves co-expressing both the EIZS gene and the corresponding P450 gene. In S. coelicolor, the genes for EIZS (SCO5222) and CYP170A1 (SCO5223) are located in a two-gene cluster, suggesting a coordinated function. nih.gov Successful reconstitution has been demonstrated by co-expressing sav3032 (EIZS) and sav3031 (CYP170A2) from Streptomyces avermitilis in a mutant strain, leading to the production of albaflavenols and albaflavenone. nih.gov

A significant challenge in reconstituting P450-dependent pathways in heterologous hosts is ensuring the efficient transfer of electrons from a suitable redox partner. researchgate.net To overcome this, strategies such as creating fusion proteins between the P450 and its reductase partner have been developed, which can significantly improve the production of oxidized terpenes like albaflavenol (B1261441) in engineered E. coli. researchgate.net

Directed Evolution and Rational Design of Biosynthetic Enzymes for Modified Specificity or Efficiency

Improving the catalytic properties of the biosynthetic enzymes, EIZS and the P450 monooxygenase, is a powerful strategy to enhance this compound production. Directed evolution and rational design are two key approaches used to modify enzyme specificity and efficiency.

Directed evolution involves creating libraries of mutant enzymes and screening for variants with improved characteristics. This has been successfully applied to P450 monooxygenases to achieve high enantioselectivity for hydroxylation reactions. researchgate.net For example, a triple mutant of a P450pyr hydroxylase was generated that increased the product enantiomeric excess from 53% to 98%. researchgate.net

Rational design, on the other hand, relies on knowledge of the enzyme's structure and mechanism to make targeted mutations. Site-directed mutagenesis of active site residues in EIZS has provided insights into the cyclization mechanism and the role of the enzyme in catalysis. nih.gov Such studies can guide the engineering of EIZS to potentially alter its product profile or improve its catalytic rate. cardiff.ac.uk Similarly, understanding the structure-function relationship of P450 enzymes allows for their modification to improve activity and stability, which is often a bottleneck in heterologous expression systems. researchgate.net

Biocatalytic Approaches for Chemoenzymatic Synthesis of this compound Analogs

Biocatalytic and chemoenzymatic strategies offer versatile platforms for the synthesis of analogs of this compound. nih.gov These approaches combine the selectivity of enzymes with the flexibility of chemical synthesis.

A modular chemoenzymatic approach can be used to generate unnatural sesquiterpenoids by feeding modified precursors to terpene synthases. researchgate.net For example, by synthesizing analogs of FPP and using them as substrates for terpene synthases, a variety of novel sesquiterpenoids can be produced. researchgate.net This strategy could be applied to EIZS to generate analogs of epi-isozizaene, which could then be oxidized by a P450 monooxygenase to produce novel albaflavenol analogs.

Ecological and Biological Context of 5r Albaflavenol Pathway Products

Microbial Producers of Albaflavenone (B1261070) and its Precursors (including (5R)-Albaflavenol)

The production of albaflavenone and its precursors, such as the intermediate this compound, is predominantly associated with bacteria belonging to the genus Streptomyces. These Gram-positive, filamentous bacteria are renowned for their ability to synthesize a wide array of secondary metabolites. bham.ac.ukuab.edu

Initial discovery and isolation of albaflavenone were from Streptomyces albidoflavus. ebi.ac.uk Subsequent research has identified the model organism Streptomyces coelicolor A3(2) as a producer of albaflavenone and its precursors, including an epimeric mixture of (5S)-albaflavenol and this compound. researchgate.netnih.govnih.gov The biosynthetic pathway has been found to be conserved and functional in a variety of other Streptomyces species. Examination of culture extracts has confirmed the presence of albaflavenone in several other species, including:

Streptomyces viridochromogenes frontiersin.org

Streptomyces avermitilis nih.govfrontiersin.org

Streptomyces griseoflavus frontiersin.org

Streptomyces ghanaensis frontiersin.org

Streptomyces albus frontiersin.orgresearchgate.net

Streptomyces sviceus nih.govacs.org

The biosynthesis is controlled by a two-gene cluster, which includes a gene for epi-isozizaene synthase and another for a cytochrome P450 enzyme (CYP170A1), which catalyzes the oxidation of epi-isozizaene to albaflavenols and then to albaflavenone. ebi.ac.uknih.govresearchgate.net While the core biosynthetic genes are present in many species, the actual production of these compounds can vary. For instance, under standard laboratory conditions, Streptomyces avermitilis does not produce detectable levels of albaflavenone or its precursors, despite having the necessary genetic machinery. nih.gov However, genetic engineering can activate this silent pathway, leading to the accumulation of these compounds. nih.gov

| Microorganism | Key Findings | References |

|---|---|---|

| Streptomyces albidoflavus | Initial source of albaflavenone isolation. | frontiersin.orgresearchgate.net |

| Streptomyces coelicolor | Model organism for studying the biosynthesis of albaflavenone and its precursors. Produces both (5R)- and (5S)-albaflavenol. | researchgate.netnih.govresearchgate.net |

| Streptomyces avermitilis | Contains a silent biosynthetic gene cluster for albaflavenone. | nih.govfrontiersin.orgnih.gov |

| Streptomyces albus | Confirmed producer of albaflavenone. | frontiersin.orgresearchgate.net |

| Other Streptomyces species | Includes S. viridochromogenes, S. griseoflavus, S. ghanaensis, and S. sviceus. | frontiersin.orgacs.org |

Role of the Biosynthetic Pathway in Microbial Life Cycle and Development

The production of compounds from the this compound pathway is intricately linked to the complex life cycle of Streptomyces. These bacteria undergo a developmental process that includes spore germination, vegetative mycelial growth, and the formation of aerial hyphae that differentiate into new spores. encyclopedia.pub

Research indicates that albaflavenone is produced during specific developmental stages. While initially detected during the stationary phase of growth, studies on S. coelicolor have shown that the genes for this pathway are activated, and the compound is produced de novo during the early stages of spore germination. frontiersin.org This suggests a role for albaflavenone and its precursors in the initial phases of the life cycle. One hypothesis is that albaflavenone produced during germination provides a competitive advantage in the soil by inhibiting the growth of other microorganisms, such as Bacillus subtilis. frontiersin.org

Furthermore, it has been proposed that the incorporation of terpenoids like albaflavenone into the hydrophobic spore envelope could alter its permeability, leading to increased water influx and thereby accelerating germination. frontiersin.org The production of these metabolites by already germinated spores could also act as a signal to the rest of the microbial population, indicating that environmental conditions are favorable for growth. frontiersin.org In S. coelicolor, the formation of certain secondary metabolites, including hopanoids, coincides with the transition from the substrate hyphae to aerial hyphae, a critical step in morphological differentiation. encyclopedia.pub

Influence of Environmental Conditions on this compound Pathway Productivity

The productivity of the this compound pathway is significantly influenced by environmental factors, most notably pH. The key enzyme responsible for the conversion of epi-isozizaene to this compound and subsequently to albaflavenone is the cytochrome P450 monooxygenase, CYP170A1. biomolther.org This enzyme exhibits a remarkable pH-dependent bifunctionality.

At a neutral to alkaline pH (7.0–8.2), CYP170A1 functions primarily as a monooxygenase, catalyzing the oxidation of epi-isozizaene to albaflavenol (B1261441) and then albaflavenone. frontiersin.orgnih.gov However, under more acidic conditions (pH 5.5–6.5), the enzyme's activity shifts, and it predominantly functions as a farnesene (B8742651) synthase, producing farnesene isomers from the primary metabolic precursor, farnesyl diphosphate (B83284) (FPP). frontiersin.orgnih.govresearchgate.net This dual, pH-dependent activity suggests that Streptomyces can modulate its secondary metabolism in response to the acidity of its environment, potentially using this mechanism to sense optimal external conditions for specific metabolic outputs. frontiersin.orgnih.gov The presence of bivalent cations like Mg²⁺ and Ca²⁺ also favors the farnesene synthase activity. uab.edunih.gov

General nutrient availability is another critical factor that governs secondary metabolite production in Streptomyces. The biosynthesis of antibiotics and other specialized compounds is often triggered by nutrient limitation or stress, which signals the end of rapid vegetative growth. encyclopedia.pubmdpi.com The composition of the culture medium, including the types of carbon and nitrogen sources, can have a differential impact on the production of various secondary metabolites. nih.gov

Significance of Biosynthetic Intermediates in Microbial Interactions and Communication

The intermediates of the this compound pathway and the final product, albaflavenone, are believed to function as signaling molecules in the complex world of microbial communication. The production of small, diffusible molecules is a key strategy for bacteria to interact with their environment and with other microorganisms. frontiersin.orgfrontiersin.org

These chemical signals can play a role in both intraspecies and interspecies communication. The production of albaflavenone during the early stages of germination is hypothesized to be part of a quorum sensing system. frontiersin.orgresearchgate.netnih.gov In this context, the molecule could act as a signal to coordinate the developmental process of the producing population. nih.gov By releasing these compounds, germinating spores can communicate their status to neighboring spores, potentially synchronizing their development in response to population density and environmental cues. frontiersin.orgrug.nl

In addition to coordinating their own development, these metabolites can also play a role in interspecies competition, a phenomenon sometimes referred to as quorum quenching. researchgate.netnih.gov Albaflavenone's antibacterial properties suggest that it can be used to suppress the growth of competing microbes in the soil, thereby securing resources and a niche for the producing Streptomyces. frontiersin.org The ability of antibiotics and their biosynthetic intermediates to act as signaling molecules at sub-inhibitory concentrations is a growing area of research, suggesting that their primary role in nature may be in cell-to-cell communication rather than solely as weapons. rug.nl

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in the biosynthesis of (5R)-albaflavenol, and how can these pathways be experimentally validated?

- Methodological Answer : The biosynthesis of this compound involves cytochrome P450 enzymes such as those from the CYP170 family. For example, the conversion of (+)-epi-isozizaene to this compound is catalyzed by a ferredoxin-dependent monooxygenase (Equation 2a in ). To validate these pathways:

-

Use isotopic labeling (e.g., -labeled precursors) to track carbon flow.

-

Perform enzyme kinetics assays with purified proteins under controlled O₂ and reduced ferredoxin conditions .

-

Confirm stereochemical outcomes via chiral chromatography or NMR-based structural elucidation .

Table 1 : Key Enzymatic Reactions Involving this compound

Substrate Product Enzyme Class Cofactors Involved Reference (+)-epi-isozizaene This compound Oxidoreductase 2 reduced [2Fe-2S] ferredoxin This compound Albaflavenone Oxidoreductase 2 reduced [2Fe-2S] ferredoxin

Q. How can researchers ensure reproducibility when characterizing this compound in microbial systems?

- Methodological Answer : Reproducibility requires strict adherence to:

- Strain validation : Use genome sequencing to confirm microbial strains (e.g., Streptomyces spp.) and knockout controls to verify enzyme specificity.

- Analytical consistency : Employ LC-MS/MS with standardized calibration curves and internal standards (e.g., deuterated analogs) for quantification .

- Data reporting : Publish full experimental protocols, including growth conditions (e.g., media, temperature) and raw spectral data in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on the antimicrobial activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions or microbial strains. To address this:

- Standardize assays : Use CLSI/MIC guidelines for antimicrobial testing, including consistent inoculum sizes and solvent controls (e.g., DMSO concentrations ≤1%).

- Cross-validate results : Compare activity across multiple strains (e.g., Gram-positive vs. Gram-negative bacteria) and replicate experiments in independent labs .

- Mechanistic studies : Perform transcriptomic or proteomic analyses to identify target pathways affected by this compound .

Q. What advanced techniques are required to elucidate the stereochemical and conformational dynamics of this compound in solution?

- Methodological Answer :

- NMR spectroscopy : Use - HSQC and NOESY to resolve stereochemistry and intramolecular interactions.

- Molecular dynamics (MD) simulations : Apply force fields (e.g., AMBER) to model conformational changes under varying solvent conditions .

- X-ray crystallography : Co-crystallize this compound with binding proteins (e.g., cytochrome P450) to resolve active-site interactions .

Q. How can researchers design experiments to investigate the ecological role of this compound in microbial communities?

- Methodological Answer :

- Metatranscriptomics : Extract RNA from soil or biofilm samples to identify this compound biosynthesis genes under environmental stressors.

- Microbial co-culture assays : Test interspecies interactions by pairing this compound-producing strains with competitor organisms .

- Isotope tracing : Use -labeled precursors to study nitrogen flux in microbial consortia exposed to this compound .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons.

- Power analysis : Predefine sample sizes to ensure statistical significance (α=0.05, β=0.2) .

Q. How should researchers address ethical and transparency concerns when publishing this compound data?

- Answer :

- Data availability : Deposit raw spectra, genomic data, and crystallography files in public repositories (e.g., NCBI, PDB).

- Conflict of interest disclosure : Declare funding sources (e.g., industry grants) and adhere to journal-specific ethics policies .

- Reproducibility checks : Include step-by-step protocols in supplementary materials and use version-controlled software (e.g., Git) for computational analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.